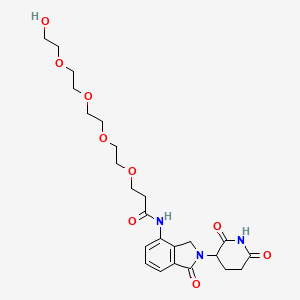![molecular formula C26H14N4Na4O12S2 B14770074 Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)](/img/structure/B14770074.png)
Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 5,5’-((1E,1’E)-(2,2’-disulfo-[1,1’-biphenyl]-4,4’-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate) is a complex organic compound with significant applications in various fields. It is known for its unique structure, which includes a biphenyl core with diazene and sulfonate groups, making it a versatile compound in scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5,5’-((1E,1’E)-(2,2’-disulfo-[1,1’-biphenyl]-4,4’-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate) involves multiple stepsThe final step involves the addition of sodium ions to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products .
化学反应分析
Types of Reactions
Sodium 5,5’-((1E,1’E)-(2,2’-disulfo-[1,1’-biphenyl]-4,4’-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The diazene and sulfonate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines .
科学研究应用
Sodium 5,5’-((1E,1’E)-(2,2’-disulfo-[1,1’-biphenyl]-4,4’-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as an additive in various industrial processes.
作用机制
The mechanism of action of Sodium 5,5’-((1E,1’E)-(2,2’-disulfo-[1,1’-biphenyl]-4,4’-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
相似化合物的比较
Similar Compounds
Olsalazine Sodium: A similar compound with anti-inflammatory properties used in the treatment of inflammatory bowel disease.
Disodium 5,5’-Azobis(2-hydroxybenzoate): Another related compound used in biochemical research.
Uniqueness
Sodium 5,5’-((1E,1’E)-(2,2’-disulfo-[1,1’-biphenyl]-4,4’-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate) stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry .
属性
分子式 |
C26H14N4Na4O12S2 |
|---|---|
分子量 |
730.5 g/mol |
IUPAC 名称 |
tetrasodium;5-[[4-[4-[(3-carboxylato-4-oxidophenyl)diazenyl]-2-sulfophenyl]-3-sulfophenyl]diazenyl]-2-oxidobenzoate |
InChI |
InChI=1S/C26H18N4O12S2.4Na/c31-21-7-3-13(9-19(21)25(33)34)27-29-15-1-5-17(23(11-15)43(37,38)39)18-6-2-16(12-24(18)44(40,41)42)30-28-14-4-8-22(32)20(10-14)26(35)36;;;;/h1-12,31-32H,(H,33,34)(H,35,36)(H,37,38,39)(H,40,41,42);;;;/q;4*+1/p-4 |
InChI 键 |
ICNXOXCTOLGHIJ-UHFFFAOYSA-J |
规范 SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)[O-])C(=O)[O-])S(=O)(=O)O)C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)[O-])C(=O)[O-])S(=O)(=O)O.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


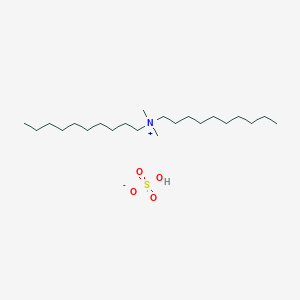
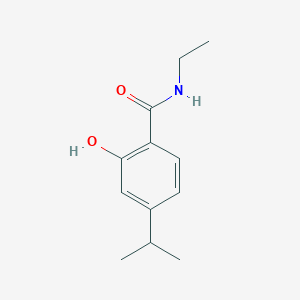
![[(13S)-13-methyl-3-oxo-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14769996.png)
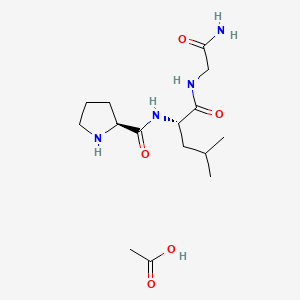
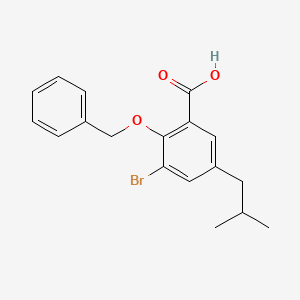

![3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol](/img/structure/B14770013.png)
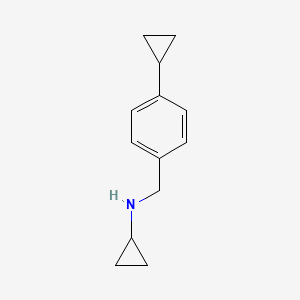
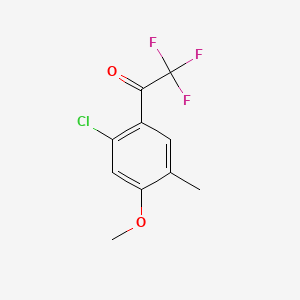
![N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}acetamide](/img/structure/B14770035.png)

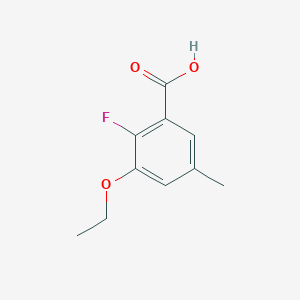
![methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B14770054.png)
